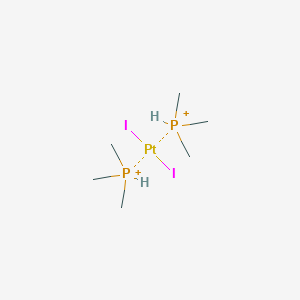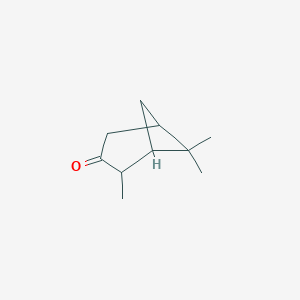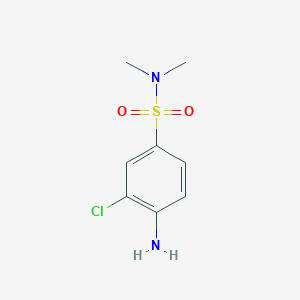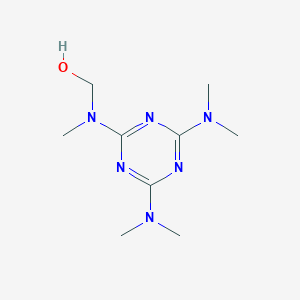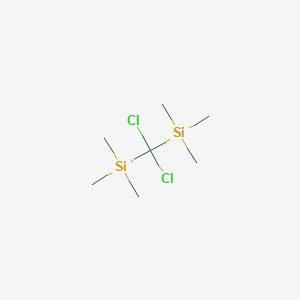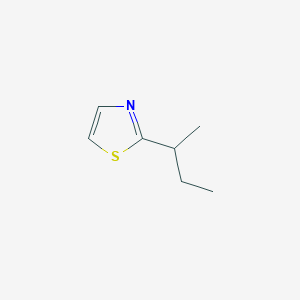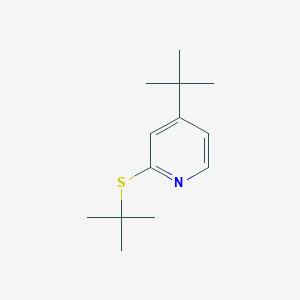
Pyridine, 4-tert-butyl-2-(tert-butylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 4-tert-butyl-2-(tert-butylthio)- is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. It is a heterocyclic organic compound that contains a pyridine ring with a tert-butyl and tert-butylthio substituent.
Mécanisme D'action
The mechanism of action of Pyridine, 4-tert-butyl-2-(tert-butylthio)- is not well understood. However, it is believed to act as a nucleophile and a Lewis base due to the presence of the tert-butylthio group. It can also form coordination complexes with metal ions, which can further enhance its reactivity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Pyridine, 4-tert-butyl-2-(tert-butylthio)- have not been extensively studied. However, it has been reported to exhibit antimicrobial activity against various bacterial strains. It has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridine, 4-tert-butyl-2-(tert-butylthio)- has several advantages for lab experiments. It is readily available, easy to handle, and has a long shelf life. It is also relatively inexpensive compared to other chemicals used in research. However, it has some limitations, such as its low solubility in water, which can limit its use in aqueous environments.
Orientations Futures
There are several future directions for Pyridine, 4-tert-butyl-2-(tert-butylthio)- research. One potential area of research is the synthesis of new derivatives with enhanced biological activity. Another area of research is the investigation of its potential as a catalyst in organic reactions. Additionally, the mechanism of action and biochemical and physiological effects of Pyridine, 4-tert-butyl-2-(tert-butylthio)- can be further explored to better understand its potential applications in various fields.
Conclusion:
In conclusion, Pyridine, 4-tert-butyl-2-(tert-butylthio)- is a versatile chemical compound that has diverse applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields.
Méthodes De Synthèse
The synthesis of Pyridine, 4-tert-butyl-2-(tert-butylthio)- can be achieved through several methods. One of the most common methods is the reaction of 4-tert-butyl-2-bromopyridine with tert-butylthiolate ion in the presence of a strong base. The reaction yields Pyridine, 4-tert-butyl-2-(tert-butylthio)- in good yield and purity.
Applications De Recherche Scientifique
Pyridine, 4-tert-butyl-2-(tert-butylthio)- has been extensively used in scientific research due to its diverse applications. It has been used as a ligand in coordination chemistry, and as a building block in the synthesis of biologically active compounds. It has also been used as a precursor in the synthesis of various drugs and pharmaceuticals.
Propriétés
Numéro CAS |
18794-38-2 |
|---|---|
Nom du produit |
Pyridine, 4-tert-butyl-2-(tert-butylthio)- |
Formule moléculaire |
C13H21NS |
Poids moléculaire |
223.38 g/mol |
Nom IUPAC |
4-tert-butyl-2-tert-butylsulfanylpyridine |
InChI |
InChI=1S/C13H21NS/c1-12(2,3)10-7-8-14-11(9-10)15-13(4,5)6/h7-9H,1-6H3 |
Clé InChI |
XBWSTVPXZTUJJG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NC=C1)SC(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=NC=C1)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



